(2E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-NITROPHENYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a trimethyl-substituted dithiolquinoline core, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-NITROPHENYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dithiolquinoline core, the introduction of the nitrophenyl group, and the final coupling to form the propenone moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-NITROPHENYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrophenyl and dithiolquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-NITROPHENYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential bioactivity. The presence of the nitrophenyl and dithiolquinoline moieties suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The nitrophenyl group is known for its bioactivity, and modifications to the dithiolquinoline core could enhance its pharmacological properties.
Industry
In industry, (2E)-3-(4-NITROPHENYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-NITROPHENYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE involves its interaction with molecular targets through its nitrophenyl and dithiolquinoline moieties. These interactions can modulate various biological pathways, potentially leading to bioactivity. The exact molecular targets and pathways involved depend on the specific context of its application, whether in chemical reactions, biological systems, or material science.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and share some structural similarities with the nitrophenyl group.
Phenolic Compounds: Compounds with phenolic structures can exhibit similar reactivity and bioactivity.
Uniqueness
What sets (2E)-3-(4-NITROPHENYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}PROP-2-EN-1-ONE apart is its combination of the nitrophenyl group with the dithiolquinoline core. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H18N2O3S3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18N2O3S3/c1-13-4-10-16-17(12-13)23(22(2,3)20-19(16)21(28)30-29-20)18(25)11-7-14-5-8-15(9-6-14)24(26)27/h4-12H,1-3H3/b11-7+ |
InChI Key |
UBORUJACAUHXPY-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])(C)C)SSC3=S |
Origin of Product |
United States |
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